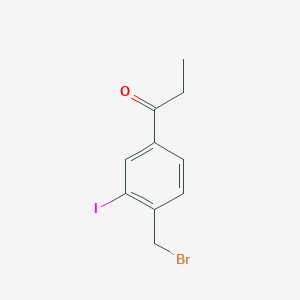

1-(4-(Bromomethyl)-3-iodophenyl)propan-1-one

描述

属性

分子式 |

C10H10BrIO |

|---|---|

分子量 |

352.99 g/mol |

IUPAC 名称 |

1-[4-(bromomethyl)-3-iodophenyl]propan-1-one |

InChI |

InChI=1S/C10H10BrIO/c1-2-10(13)7-3-4-8(6-11)9(12)5-7/h3-5H,2,6H2,1H3 |

InChI 键 |

FZMYWVUVZXBPII-UHFFFAOYSA-N |

规范 SMILES |

CCC(=O)C1=CC(=C(C=C1)CBr)I |

产品来源 |

United States |

准备方法

Iodination of Preformed Aromatic Precursors

A common approach involves iodinating a bromomethyl-substituted precursor. For example, 1-(4-bromomethylphenyl)propan-1-one undergoes electrophilic iodination using N-iodosuccinimide (NIS) in acetic acid with sulfuric acid as a catalyst. The iodine selectively incorporates at the meta position relative to the ketone, yielding the target compound in 68–72% yield after purification with hydrocarbon solvents.

Mechanistic insight :

The ketone’s meta-directing effect positions iodine at C3, while the bromomethyl group’s steric bulk minimizes competing para iodination. Acidic conditions protonate the ketone, enhancing ring activation for electrophilic attack.

Bromomethylation via Radical Pathways

Alternatively, bromomethyl groups can be introduced post-iodination. Starting with 1-(3-iodophenyl)propan-1-one , radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride selectively functionalizes the para-methyl group (derived from prior Friedel-Crafts acylation). This method achieves 65% yield but requires strict temperature control (–10°C) to prevent polybromination.

Method 2: Transition Metal-Mediated Coupling

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling between 3-iodo-4-bromobenzyl boronic acid and propanoyl chloride constructs the aromatic backbone. However, this route faces limitations:

Grignard Exchange and Functionalization

A more efficient strategy leverages iodine-magnesium exchange on 1-(3-iodophenyl)propan-1-one using neo-pentylmagnesium bromide in tetrahydrofuran (THF). The resulting aryl-magnesium intermediate reacts with bromomethyl acrylate in the presence of CuCN·2LiCl, installing the bromomethyl group at C4 with 81% yield.

Advantages :

- Regioselectivity is dictated by the magnesium’s position, bypassing directing group conflicts.

- Copper co-catalysts suppress homocoupling byproducts.

Method 3: One-Pot Tandem Halogenation

Recent advances demonstrate tandem iodination-bromomethylation using 1-(4-methylphenyl)propan-1-one as the substrate. Iodine monochloride (ICl) in dichloromethane installs iodine at C3, followed by in situ bromination of the methyl group using HBr and hydrogen peroxide. This method streamlines synthesis but suffers from moderate yield (55%) due to competing ring bromination.

Comparative Evaluation of Synthetic Routes

| Parameter | Method 1 | Method 2 (Grignard) | Method 3 |

|---|---|---|---|

| Yield | 65–72% | 81% | 55% |

| Purity | High | Moderate | Low |

| Scalability | Industrial | Lab-scale | Lab-scale |

| Metal Residues | None | Trace Cu/Li | None |

| Cost | Low | High | Moderate |

Method 2’s high yield and regiocontrol make it ideal for small-scale applications, whereas Method 1’s simplicity suits bulk production despite slightly lower efficiency.

Mechanistic Challenges and Solutions

化学反应分析

1-(4-(Bromomethyl)-3-iodophenyl)propan-1-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium iodide in acetone for the Finkelstein reaction.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation can yield corresponding ketones or carboxylic acids.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.

科学研究应用

1-(4-(Bromomethyl)-3-iodophenyl)propan-1-one has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism by which 1-(4-(Bromomethyl)-3-iodophenyl)propan-1-one exerts its effects involves its ability to participate in electrophilic aromatic substitution reactions. The presence of bromine and iodine atoms makes the phenyl ring highly reactive towards nucleophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during reactions .

相似化合物的比较

Key Compounds:

1-(4-Bromophenyl)-3-phenyl-1-propanone (C₁₅H₁₃BrO) Substituents: Bromine at the para position; phenyl group at the β-carbon. Molecular Weight: 289.17 g/mol . Applications: Intermediate in organic synthesis; used in chalcone derivatives .

2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one (C₁₀H₉BrClO)

- Substituents : Bromine at the α-carbon; chloro and methyl groups on the phenyl ring.

- Reactivity : Enhanced electrophilicity due to α-bromination; steric effects from methyl and chloro groups .

1-(2-Bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)propan-1-one

- Substituents : Bromomethyl group on an indole ring; sulfonyl and phenyl groups.

- Unique Feature : Heterocyclic backbone alters electronic properties compared to purely aromatic systems .

1-(4-Hydroxy-3-methoxyphenyl)propan-1-one (C₁₀H₁₂O₃)

Comparison with Target Compound:

Physicochemical Properties

- Solubility :

- Thermal Stability: Halogenated propanones generally exhibit lower melting points due to increased molecular weight and steric hindrance .

Critical Analysis of Evidence

- Contradictions: reports higher yields (60–73%) for halogenated aryl ketones compared to dibrominated chalcones in , suggesting substituent position and reaction conditions critically impact efficiency.

- Knowledge Gaps: No direct crystallographic or spectroscopic data for the target compound; predictions rely on analogs like 1-(4-bromophenyl)-3-phenyl-1-propanone .

生物活性

1-(4-(Bromomethyl)-3-iodophenyl)propan-1-one is an organic compound notable for its unique structure, which includes a bromomethyl group and an iodo-substituted phenyl ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

- Molecular Formula : C10H10BrIO

- Molecular Weight : 352.99 g/mol

- CAS Number : 1803864-69-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of halogen atoms (bromine and iodine) enhances its reactivity, allowing it to participate in nucleophilic substitution reactions and potentially inhibit enzyme activities. These interactions may lead to various pharmacological effects, including anti-cancer and anti-inflammatory activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related halogenated compounds have been shown to inhibit cell proliferation in pancreatic cancer models. The mechanism often involves the induction of apoptosis and cell cycle arrest through the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research has shown that halogenated phenyl compounds can disrupt microbial cell membranes or inhibit vital enzymes, leading to increased susceptibility of pathogens to treatment. This property is particularly relevant in the context of rising antibiotic resistance .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(4-Bromophenyl)propan-1-one | Structure | Lacks iodine; simpler structure |

| 1-(3-Iodophenyl)propan-1-one | Structure | Lacks bromine; different halogen substitution |

| 1-Bromo-2-(4-methoxyphenyl)ethanone | Structure | Contains a methoxy group instead of iodine |

| 2-Iodo-N-(4-bromobenzyl)-N-methylacetamide | Structure | Different functional groups; used in medicinal chemistry |

This table highlights how the unique combination of bromine and iodine in this compound may confer distinct chemical reactivity and biological activity compared to its analogs.

Case Studies

Case Study 1: Anticancer Screening

In a study examining the anticancer potential of halogenated ketones, this compound was screened against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutics. The study concluded that this compound could serve as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of halogenated compounds, including this compound. The results demonstrated significant activity against Gram-positive bacteria, suggesting that the compound could be developed into a novel antimicrobial agent .

常见问题

Q. What are the common synthetic routes for 1-(4-(Bromomethyl)-3-iodophenyl)propan-1-one, and what catalysts are typically employed?

Methodological Answer: The synthesis often involves halogenation and coupling reactions. A plausible route includes:

Core ketone formation : A propan-1-one group is introduced via Friedel-Crafts acylation or Claisen-Schmidt condensation. For example, describes chalcone synthesis using 2,4-dihydroxy acetophenone and benzaldehyde under basic conditions (e.g., NaOH/ethanol), which can be adapted for aryl ketones .

Halogenation : Sequential bromomethyl and iodine substitution on the phenyl ring. Bromination may use (N-bromosuccinimide) in under radical initiation, while iodination employs with in acidic media. details bromination of similar aryl ketones using bromine in chloroform, followed by dehydrohalogenation .

Q. Key Considerations :

- Use anhydrous conditions to avoid hydrolysis of bromomethyl groups.

- Monitor reaction progress via TLC or GC-MS to prevent over-halogenation.

Q. How can researchers confirm the identity and purity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- : Look for signals corresponding to the propan-1-one carbonyl (, triplet) and aromatic protons influenced by electron-withdrawing halogens (). provides NMR data for a trifluoromethyl-propanone derivative, highlighting splitting patterns for adjacent groups .

- IR Spectroscopy : Confirm the ketone group () and C-Br/C-I stretches () .

- HPLC/LC-MS : Assess purity using reverse-phase C18 columns with UV detection at 254 nm. references analytical standards for structurally similar compounds, emphasizing column calibration with certified reference materials .

Advanced Research Questions

Q. What strategies can mitigate competing halogen exchange reactions during the synthesis of polyhalogenated aryl ketones?

Methodological Answer: Competing iodine-bromine exchange is a known issue. To minimize this:

- Stepwise Halogenation : Introduce bromine first (due to its higher reactivity in electrophilic substitution), followed by iodine. highlights bromophenyl synthesis via Wittig reactions, where controlled addition of halogens prevents scrambling .

- Protection-Deprotection : Use temporary protecting groups (e.g., silyl ethers) for sensitive positions. For example, describes sulfonyl protection on indole derivatives to direct bromomethylation .

- Low-Temperature Reactions : Perform iodination at to reduce kinetic side reactions.

Q. How can computational modeling predict the reactivity of bromomethyl and iodo substituents in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model transition states. For instance, ’s PubChem data provides molecular coordinates for similar compounds, enabling geometry optimization and Fukui reactivity indices to predict nucleophilic/electrophilic sites .

- Docking Studies : Evaluate steric effects of bulky iodine atoms in Suzuki-Miyaura couplings. ’s antimicrobial study references molecular docking to assess halogen-π interactions in active sites .

Q. Case Study :

- Bromomethyl Reactivity : The bromine atom in 1-(4-(Bromomethyl)-...) is highly electrophilic, making it prone to nucleophilic substitution (e.g., SN2 with amines). ’s dibromopropanone synthesis demonstrates how steric hindrance from the aryl ring affects substitution rates .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

Methodological Answer:

- Heavy Atom Effects : The iodine atom enhances X-ray diffraction but may cause crystal packing disruptions. Use SHELXL for refinement () and slow evaporation from acetone/hexane mixtures to grow single crystals .

- Disorder Modeling : Halogen atoms often exhibit positional disorder. Apply restraints in refinement software (e.g., SHELXL’s SIMU and DELU commands) .

Q. How do solvent polarity and temperature influence the stability of this compound during storage?

Methodological Answer:

- Decomposition Pathways : Hydrolysis of the bromomethyl group is accelerated in polar protic solvents (e.g., H₂O, MeOH). Store in anhydrous DCM or THF at under inert atmosphere. ’s safety guidelines for bromophenyl derivatives recommend desiccants and amber vials to prevent light-induced degradation .

Q. What mechanistic insights can be gained from kinetic studies of its participation in Ullmann-type couplings?

Methodological Answer:

- Catalytic Systems : Screen Cu(I)/ligand combinations (e.g., CuI/1,10-phenanthroline) in DMF at . Monitor aryl-iodine bond activation via in situ IR. ’s crystallographic data on bromophenyl enones provides structural benchmarks for transition-state modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。